1-丙氨酸衣霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Alaninechlamydocin is a fungal metabolite originally isolated from a Great Lakes-derived Tolypocladium sp. and an inhibitor of histone deacetylases (HDACs). It reduces total HDAC activity in HeLa cell lysates in a concentration-dependent manner. 1-Alaninechlamydocin reduces proliferation of MIA PaCa-2, PANC-1, and hTERT-HPNE cells (GI50s = 5.3, 14, and 2.0 nM, respectively).

1-Alaninechlamydocin is a potent HDAC Inhibitor, Inducing G2/M Cell Cycle Arrest and Apoptosis in MIA PaCa-2 Cells, inhibiting SE activity at concentrations as low as 2 nM.

科学研究应用

HDAC 抑制

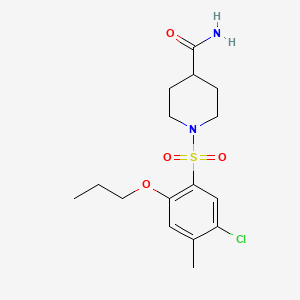

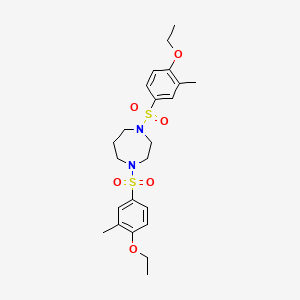

1-丙氨酸衣霉素是一种有效的组蛋白脱乙酰酶 (HDAC) 抑制剂 {svg_1}. HDAC 是基因表达的重要调节剂,并与多种疾病有关 {svg_2}. 通过抑制 HDAC,1-丙氨酸衣霉素有可能影响这些疾病的治疗 {svg_3}.

癌症治疗

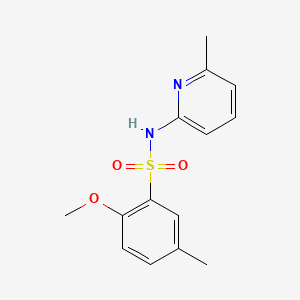

1-丙氨酸衣霉素在低纳摩尔浓度下对人胰腺癌细胞系 (MIA PaCa-2) 表现出有效的抗增殖/细胞毒活性 {svg_4}. 这表明它可以作为某些类型癌症的潜在治疗方法 {svg_5}.

细胞周期停滞

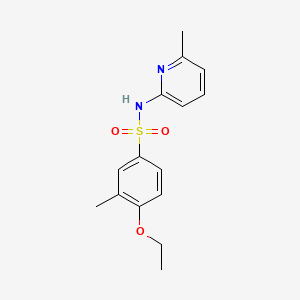

发现 1-丙氨酸衣霉素可诱导 G2/M 细胞周期停滞 {svg_6}. 这意味着它可以在特定点阻止细胞分裂,这在减缓癌细胞生长方面可能特别有用 {svg_7}.

凋亡诱导

除了引起细胞周期停滞,1-丙氨酸衣霉素还诱导凋亡 {svg_8}. 凋亡是一种程序性细胞死亡形式,诱导这一过程有助于消除癌细胞或其他有害细胞 {svg_9}.

阿尔茨海默病治疗

像 1-丙氨酸衣霉素这样的 HDAC 抑制剂正在被测试用于治疗阿尔茨海默病 {svg_10}. 通过影响基因表达,这些化合物可能能够减轻这种疾病的一些症状或进展 {svg_11}.

呼吸系统疾病的治疗

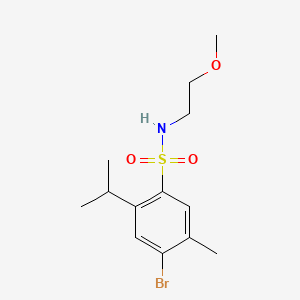

HDAC 抑制剂也正在被探索用于治疗哮喘和慢性呼吸系统疾病 {svg_12}. 1-丙氨酸衣霉素作为 HDAC 抑制剂,有可能在这种情况下使用 {svg_13}.

生化分析

Biochemical Properties

1-Alaninechlamydocin interacts with histone deacetylases (HDACs), inhibiting their activity . HDACs are important enzymes that regulate gene expression by removing acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Cellular Effects

In cellular processes, 1-Alaninechlamydocin has been shown to induce G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells, a human pancreatic cancer cell line . This suggests that 1-Alaninechlamydocin can influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of 1-Alaninechlamydocin primarily involves the inhibition of histone deacetylase (HDAC) activity . By inhibiting HDACs, 1-Alaninechlamydocin prevents the removal of acetyl groups from histones, leading to less tightly wrapped DNA and changes in gene expression .

Metabolic Pathways

Given its role as an HDAC inhibitor, it likely interacts with enzymes and cofactors involved in histone acetylation and deacetylation .

属性

IUPAC Name |

(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O6/c1-17-24(33)30-20(15-18-9-4-2-5-10-18)27(36)31-14-8-12-21(31)26(35)29-19(25(34)28-17)11-6-3-7-13-22(32)23-16-37-23/h2,4-5,9-10,17,19-21,23H,3,6-8,11-16H2,1H3,(H,28,34)(H,29,35)(H,30,33)/t17-,19-,20-,21-,23?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNUPNOLDLHVTB-UKAZWLHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 1-alaninechlamydocin exert its antiproliferative effects?

A1: 1-Alaninechlamydocin exhibits potent antiproliferative activity, particularly against the human pancreatic cancer cell line MIA PaCa-2. This activity is attributed to its ability to induce G2/M cell cycle arrest and apoptosis. [] While the exact mechanism remains to be fully elucidated, research suggests that 1-alaninechlamydocin primarily acts by inhibiting histone deacetylase (HDAC) activity. [] HDACs play a crucial role in regulating gene expression by modifying histone proteins, and their inhibition can disrupt cell cycle progression and induce programmed cell death in cancer cells.

Q2: What is known about the structure of 1-alaninechlamydocin?

A2: 1-Alaninechlamydocin is a cyclic tetrapeptide, meaning it consists of four amino acids linked in a ring structure. [] While its planar structure was previously known, researchers have now determined its absolute configuration using various spectroscopic techniques, including 1H–1H ROESY, electronic circular dichroism (ECD), and X-ray diffraction, along with chemical methods like Marfey's analysis. [] This comprehensive analysis provides a detailed understanding of the molecule's three-dimensional structure, which is crucial for understanding its interactions with biological targets and designing potential analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)

![4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B604856.png)

![5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene](/img/structure/B604857.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)

![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)

amine](/img/structure/B604871.png)